![molecular formula C12H17NO B1485392 反式-2-[(3,4-二甲苯基)氨基]环丁醇 CAS No. 2149559-25-9](/img/structure/B1485392.png)
反式-2-[(3,4-二甲苯基)氨基]环丁醇
描述
Trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol, also known as trans-2-Aminocyclobutan-1-ol (TAC), is a cyclic secondary amine that has been studied for its potential biomedical applications. It has been used in a variety of scientific research applications, including drug delivery, cancer therapy, and enzyme inhibition. TAC has been found to have a wide range of biochemical and physiological effects, and is being studied for its potential therapeutic applications.
科学研究应用
立体选择性合成和结构研究
- 立体控制合成:环丁烷衍生物已通过对映异分歧异合成序列合成,证明了环丁烷在立体控制合成中的多功能性。例如,已经制备了 2-氨基环丁烷羧酸的衍生物,展示了环丁烷环作为单体和二聚体中的结构促进单元的作用,由于强烈的分子内氢键而导致高刚性 (Izquierdo 等人,2005 年)。
光物理和光化学性质
- 光二聚化:环丁烷核心参与了光二聚化研究,其中像 1-苯基-3,3-联苯乙烯-丙二烯这样的化合物在不同温度下经历具有不同颜色和结构的二聚体的顺序形成。这突出了环丁烷在理解光物理性质和开发具有特定光学特性的材料中的作用 (Banide 等人,2006 年)。
药理学应用
- 药理性质:虽然排除了与药物使用和剂量相关的信息,但值得注意的是,环丁烷衍生物已被评估其药理性质,例如降压活性,表明其潜在的治疗应用 (Pircio 等人,1964 年)。
构象研究
- 构象偏好:研究表明,含有环丁烷的低聚物(例如衍生自反式-2-氨基环丁烷羧酸的低聚物)优先在溶液和固态中折叠成明确的 12 螺旋构象。这强调了环丁烷在研究分子构象和设计具有特定结构特征的肽中的重要性 (Fernandes 等人,2010 年)。
属性
IUPAC Name |
(1R,2R)-2-(3,4-dimethylanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-8-3-4-10(7-9(8)2)13-11-5-6-12(11)14/h3-4,7,11-14H,5-6H2,1-2H3/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBUCXPCPBHVIF-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCC2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N[C@@H]2CC[C@H]2O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



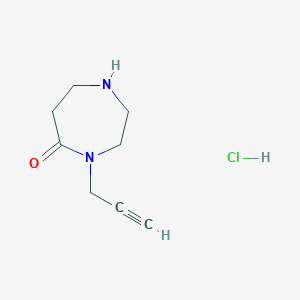
![4-{Octahydrocyclopenta[c]pyrrol-2-yl}-octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485311.png)
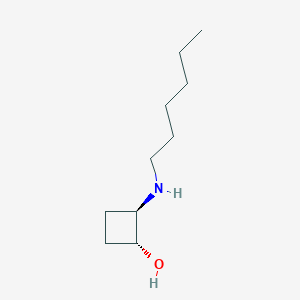
![1-{[(2-Methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485315.png)
amino}propanenitrile](/img/structure/B1485316.png)
![1-{[(4-Fluoro-3-methoxyphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485318.png)
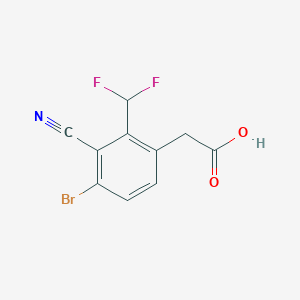
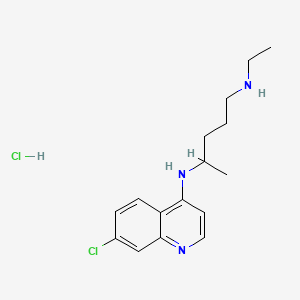
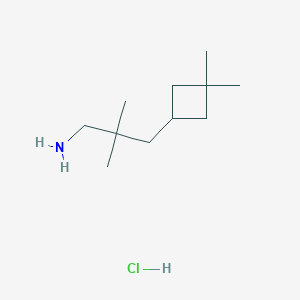
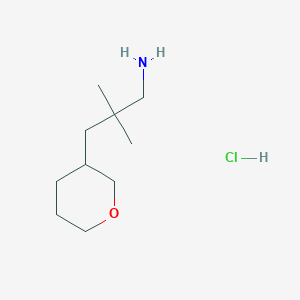

![methyl({1-[(oxolan-3-yl)methyl]-1H-pyrazol-4-yl}methyl)amine dihydrochloride](/img/structure/B1485328.png)
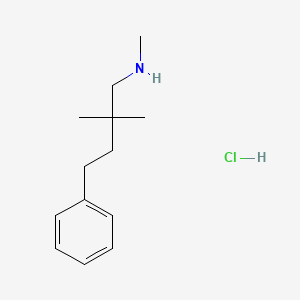
![{[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine dihydrochloride](/img/structure/B1485331.png)